(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is characterized by its high stability and resistance to degradation, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid typically involves the reaction of hexafluoropropanol with acetic acid derivatives under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Chemischer Reaktionen
(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including enzyme inhibition assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the stabilization of certain molecular structures. The pathways involved often include the formation of stable complexes with target molecules, preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid can be compared with other fluorinated acetic acids, such as:
Trifluoroacetic acid: Known for its strong acidity and use in peptide synthesis.
Pentafluoropropionic acid: Used in the synthesis of fluorinated polymers.
Hexafluoropropanol: Utilized as a solvent in various chemical reactions
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
919005-38-2 |
---|---|
Molekularformel |
CF3CFHCF2OCH2COOH C5H4F6O3 |
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)acetic acid |
InChI |
InChI=1S/C5H4F6O3/c6-3(4(7,8)9)5(10,11)14-1-2(12)13/h3H,1H2,(H,12,13) |
InChI-Schlüssel |
WHGFMLVGYMAHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)OC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.